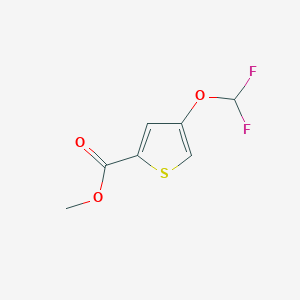
Methyl 4-(difluoromethoxy)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(difluoromethoxy)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar condensation techniques. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product. Catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) can be used to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(difluoromethoxy)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(difluoromethoxy)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Thiophene derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of Methyl 4-(difluoromethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate
- Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate
- Methyl 4-(4-bromophenyl)thiophene-2-carboxylate
Uniqueness
Methyl 4-(difluoromethoxy)thiophene-2-carboxylate is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties compared to other thiophene derivatives. This group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science.
Biological Activity
Methyl 4-(difluoromethoxy)thiophene-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a difluoromethoxy group and a carboxylate ester. The molecular formula is C8H6F2O3S, with a molecular weight of approximately 232.19 g/mol. The presence of the difluoromethoxy group enhances its lipophilicity and potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Thiophene Ring : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Difluoromethoxy Group : This can be achieved via difluoromethoxylation reactions using difluoromethylating agents.
- Esterification : The final step involves esterification to introduce the carboxylate group.
Biological Activity Overview
This compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer cell signaling pathways, potentially leading to reduced proliferation of cancer cells .
- Antimicrobial Properties : Research has shown that derivatives of thiophene compounds, including those with similar structures, exhibit antimicrobial activity against various pathogens .
- Anti-inflammatory Effects : Some studies suggest that compounds with thiophene moieties can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The difluoromethoxy group may enhance binding affinity to target proteins or enzymes, leading to inhibition of critical pathways involved in cancer progression and inflammation .
- Induction of Apoptosis : In cancer cell lines, the compound may trigger apoptosis through modulation of signaling pathways associated with cell survival and death .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound or related compounds:
Properties
Molecular Formula |
C7H6F2O3S |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
methyl 4-(difluoromethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C7H6F2O3S/c1-11-6(10)5-2-4(3-13-5)12-7(8)9/h2-3,7H,1H3 |
InChI Key |
XLGSCPIROYKQDX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















